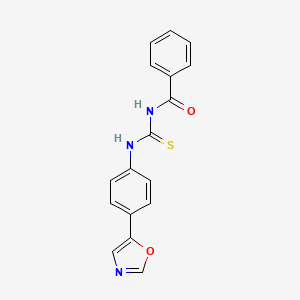
N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide is a complex organic compound featuring an oxazole ring fused to a phenyl group, which is further connected to a carbamothioyl group and a benzamide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-(oxazol-5-yl)aniline and benzoyl chloride.
Reaction Steps:
Step 1: The aniline derivative is first converted to its corresponding isothiocyanate using thiophosgene.
Step 2: The resulting isothiocyanate is then reacted with benzoyl chloride to form the final product.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere (e.g., nitrogen) at temperatures ranging from 0°C to room temperature. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods:
Batch Process: The compound can be synthesized on an industrial scale using a batch process, where the reactions are performed in large reactors under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide is used as an intermediate in the synthesis of more complex molecules. Its oxazole ring is valuable in constructing heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains. It is also investigated for its potential as an enzyme inhibitor.
Medicine: Research has explored the compound's potential as an anti-inflammatory and analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: The compound's unique chemical structure makes it useful in the development of new materials, such as polymers and coatings, with enhanced properties.
Wirkmechanismus
The mechanism by which N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide exerts its effects involves interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context, but common mechanisms include inhibition of enzyme activity and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-((4-(Oxazol-5-yl)phenyl)carboxamide: Similar structure but lacks the carbamothioyl group.
N-((4-(Oxazol-5-yl)phenyl)amide: Similar structure but lacks the benzamide moiety.
N-((4-(Oxazol-5-yl)phenyl)thiocarbamate): Similar structure but with a different functional group.
Uniqueness: N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide is unique due to the presence of both the carbamothioyl and benzamide groups, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-[[4-(1,3-oxazol-5-yl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-16(13-4-2-1-3-5-13)20-17(23)19-14-8-6-12(7-9-14)15-10-18-11-22-15/h1-11H,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKIGYZNEQWTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=CN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B8045636.png)
![3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoic acid](/img/structure/B8045638.png)

![[4-(4-Oxooctahydroquinolin-1-yl)phenyl]acetonitrile](/img/structure/B8045646.png)
